molecular formula C11H14ClNO B1609078 3-chloro-N-(2,5-dimethylphenyl)propanamide CAS No. 39494-07-0

3-chloro-N-(2,5-dimethylphenyl)propanamide

Cat. No. B1609078
CAS RN: 39494-07-0
M. Wt: 211.69 g/mol
InChI Key: RINULPAFJWFTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2,5-dimethylphenyl)propanamide is a chemical compound with the CAS number 39494-07-0 . It has a molecular weight of 211.69 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide is represented by the formula C11H14ClNO . The InChI code for this compound is 1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

3-chloro-N-(2,5-dimethylphenyl)propanamide is a solid at room temperature . Its molecular weight is 211.69 . The compound’s InChI code is 1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) .

Scientific Research Applications

Antidepressant Applications

Research into compounds structurally similar to "3-chloro-N-(2,5-dimethylphenyl)propanamide" has identified potential antidepressant applications. For example, a study highlighted a series of compounds with narrow Structure-Activity Relationships (SAR) identifying potential antidepressants with reduced side effects compared to traditional medications. These compounds were synthesized and evaluated through animal assays, showing promise as antidepressant agents (D. M. Bailey et al., 1985).

Antimicrobial Properties

Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, demonstrating antibacterial and antifungal activities. This suggests potential applications of similar chemical structures in developing new antimicrobial agents (V. Baranovskyi et al., 2018).

Neuroprotective Agents for Alzheimer's Disease

Compounds with the chlorophenylpropanamide structure have been explored for their neuroprotective capabilities, specifically in the context of Alzheimer's disease treatment. A particular compound was identified as an effective neuroprotectant and selective butyrylcholinesterase inhibitor, indicating potential therapeutic applications for neurodegenerative disorders (Gema C González-Muñoz et al., 2011).

Nonlinear Optical Materials

Research has also explored the potential of related compounds as nonlinear optical materials. One study synthesized and characterized N-(2-Chlorophenyl)-(1-Propanamide) for its electro-optic and nonlinear optical properties, suggesting applications in optical and electronic devices (S. Prabhu et al., 2001).

Future Directions

The future directions for the use and study of 3-chloro-N-(2,5-dimethylphenyl)propanamide are not specified in the sources I found. The potential applications would depend on the properties of the compound and the needs of the scientific, medical, or industrial fields .

properties

IUPAC Name

3-chloro-N-(2,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINULPAFJWFTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390913
Record name 3-chloro-N-(2,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,5-dimethylphenyl)propanamide

CAS RN

39494-07-0
Record name 3-chloro-N-(2,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2,5-dimethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2,5-dimethylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2,5-dimethylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2,5-dimethylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2,5-dimethylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2,5-dimethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.